molecular formula C15H16N4O4S B4766261 N~1~-(3-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-(3-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4766261
M. Wt: 348.4 g/mol
InChI Key: KWNMKNYNDMFKSG-UHFFFAOYSA-N
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Description

N~1~-(3-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a propoxy-pyrimidinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Pyrimidine Formation: Synthesis of the pyrimidine ring, often through cyclization reactions.

    Thioether Formation: Introduction of the sulfanyl group, typically through nucleophilic substitution reactions.

    Amide Bond Formation: Coupling of the acetamide moiety with the nitrophenyl and pyrimidinyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(3-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyrimidinyl groups may play a role in binding to these targets, while the sulfanyl linkage could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-NITROPHENYL)-2-[(4-METHOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE: Similar structure with a methoxy group instead of a propoxy group.

    N~1~-(4-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE: Similar structure with the nitro group in a different position on the phenyl ring.

Uniqueness

N~1~-(3-NITROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The propoxy group, in particular, may influence the compound’s solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-8-23-14-6-7-16-15(18-14)24-10-13(20)17-11-4-3-5-12(9-11)19(21)22/h3-7,9H,2,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMKNYNDMFKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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